molecular formula C15H17NO5 B2365332 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester CAS No. 51814-18-7

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester

Cat. No.: B2365332
CAS No.: 51814-18-7
M. Wt: 291.303
InChI Key: TWMLDSILQXQPCW-UHFFFAOYSA-N
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Description

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H17NO5. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and cyclic peptides. The compound is characterized by its light yellow liquid form and has a molecular weight of 291.3 g/mol .

Preparation Methods

The synthesis of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester typically involves the reaction of 3-oxo-pyrrolidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) and ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: The compound serves as a building block for the synthesis of peptides and cyclic peptides. The Cbz (carbobenzyloxy) group protects the N-terminus of the amino acid, while the ethyl ester group protects the C-terminus, allowing for controlled peptide bond formation.

    Drug Development: It is used in the synthesis of biologically active peptides, such as enkephalin analogues, angiotensin II antagonists, and substance P antagonists.

    Material Science:

Mechanism of Action

The mechanism of action of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, while the ethyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides and cyclic peptides .

Comparison with Similar Compounds

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is similar to other compounds used in peptide synthesis, such as:

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-20-14(18)13-12(17)8-9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMLDSILQXQPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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